Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester
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Overview
Description
Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester is a bioactive chemical.
Scientific Research Applications
Catalysis and Reactivity
- Alkali-metal ion catalysis in nucleophilic substitution reactions has been studied, showing that compounds similar to Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester, particularly those with nitro and quinolyl groups, exhibit increased reactivity and distinct transition state structures when interacting with alkali-metal ethoxides (Jeon et al., 2014).
Kinetic Studies
- Research on the kinetic aspects of nucleophilic substitution reactions of similar nitro-quinolyl esters demonstrates the influence of different nonleaving groups on reactivity and transition state structures (Lee et al., 2014).
Asymmetric Esterification
- The asymmetric esterification of free carboxylic acids using benzoic anhydrides and tetramisole derivatives has been explored, highlighting the potential for producing optically active esters, which could include derivatives of Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester (Shiina & Nakata, 2007).
Reactivity Studies
- Investigations into the reactivity of o-(hydroxybenzoyl) benzoic acids with diazomethane have noted the impact of nitro groups on reactivity, which could be relevant to the study of nitro-quinolyl esters (Bellaart, Kooistra, & Koningsberger, 2010).
Metabolite Analysis
- The identification of metabolites of novel nitric oxide donors structurally related to Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester, provides insights into their metabolic pathways and potential biomedical applications (Li et al., 2011).
Synthetic Methodologies
- Synthesis of related compounds, such as 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, sheds light on the synthetic approaches and conditions that could be adapted for similar benzoic acid derivatives (Wu Hai-juan, 2012).
properties
CAS RN |
29002-09-3 |
---|---|
Product Name |
Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester |
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(7-nitroquinolin-8-yl) 3-ethoxybenzoate |
InChI |
InChI=1S/C18H14N2O5/c1-2-24-14-7-3-5-13(11-14)18(21)25-17-15(20(22)23)9-8-12-6-4-10-19-16(12)17/h3-11H,2H2,1H3 |
InChI Key |
GSPLWVCWRITULV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Appearance |
Solid powder |
Other CAS RN |
29002-09-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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